Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate
Overview
Description
Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate: is a chemical compound with the molecular formula C11H20N2O2.C2H2O4. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate typically involves the reaction of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically performed at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and it may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate is used as a building block in the synthesis of more complex organic molecules. Its spirocyclic structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in novel ways, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate: This compound is similar in structure but lacks the oxalate group.
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Another spirocyclic compound with different functional groups.
Uniqueness: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate is unique due to its oxalate group, which can impart different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEDJSDOGUZUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400764-62-6 | |
Record name | Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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